

An In-depth Technical Guide to Ethyl 4,6-dichloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 4,6-dichloropyridazine-3-carboxylate

Cat. No.: B1464816

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of **Ethyl 4,6-dichloropyridazine-3-carboxylate**, a key intermediate in the pharmaceutical industry. The information herein is curated to support research and development activities, offering insights into its molecular characteristics, synthesis, reactivity, and safe handling.

Introduction: A Versatile Heterocyclic Building Block

Ethyl 4,6-dichloropyridazine-3-carboxylate (CAS No. 679406-03-2) is a significant heterocyclic compound widely utilized as a building block in the synthesis of complex organic molecules.^[1] Its pyridazine core, functionalized with two reactive chlorine atoms and an ethyl carboxylate group, makes it an important intermediate for the development of novel pharmaceutical and agrochemical agents.^[1] The presence of chlorine atoms at the 4 and 6 positions significantly enhances the molecule's reactivity, particularly in nucleophilic substitution reactions, which are pivotal in the development of new drug candidates.^[2] This compound is notably used in the green preparation of Deucravacitinib, a tyrosine kinase 2 (TYK2) inhibitor.^[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of **Ethyl 4,6-dichloropyridazine-3-carboxylate** is essential for its application in synthesis and process development. These properties dictate the compound's behavior in different chemical environments and are crucial for designing reaction conditions and purification protocols.

General and Physical Properties

The general and physical properties of **Ethyl 4,6-dichloropyridazine-3-carboxylate** are summarized in the table below. The compound typically appears as a yellow to brown oil, indicating its state at room temperature.^[2] Its high boiling point suggests good thermal stability, a valuable attribute for chemical processes that require elevated temperatures.^[2]

Property	Value	Source
CAS Number	679406-03-2	^[2] ^[4]
Molecular Formula	C ₇ H ₆ Cl ₂ N ₂ O ₂	^[2] ^[4]
Molecular Weight	221.04 g/mol	^[2] ^[4]
Appearance	Yellow to brown oil	^[2]
Boiling Point	353.4 ± 37.0 °C at 760 mmHg	^[2] ^[5]
Density	1.4 ± 0.1 g/cm ³	^[2]
Flash Point	167.5 ± 26.5 °C	^[2]
Solubility	Slightly soluble in water (5.3 g/L at 25 °C)	^[6]
pKa	-2.18 ± 0.10 (Predicted)	^[7]

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of **Ethyl 4,6-dichloropyridazine-3-carboxylate**.

¹H NMR (400MHz, Chloroform-d): The proton NMR spectrum provides key information about the hydrogen atoms in the molecule.^[3]^[8]

- δ 7.70 (s, 1H): This singlet corresponds to the proton on the pyridazine ring.
- δ 4.55 (qd, $J=7.1, 1.1$ Hz, 2H): This quartet of doublets is characteristic of the methylene (-CH₂-) group of the ethyl ester, coupled to the methyl protons.
- δ 1.46 (td, $J=7.2, 0.9$ Hz, 3H): This triplet of doublets represents the methyl (-CH₃) protons of the ethyl ester, coupled to the methylene protons.

While specific Infrared (IR) and Mass Spectrometry (MS) data for this compound are not readily available in the provided search results, typical spectral features can be inferred. The IR spectrum would be expected to show characteristic peaks for the C=O stretch of the ester, C-Cl bonds, and the aromatic pyridazine ring. The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of the ethoxy group and chlorine atoms.

Synthesis and Reactivity

The synthesis of **Ethyl 4,6-dichloropyridazine-3-carboxylate** is a critical process for its availability in research and industrial applications. Its reactivity profile is dominated by the electron-deficient nature of the pyridazine ring and the presence of two labile chlorine atoms.

Synthetic Pathway

A common and efficient method for the synthesis of **Ethyl 4,6-dichloropyridazine-3-carboxylate** involves the chlorination of Ethyl 4,6-dihydroxypyridazine-3-carboxylate using a strong chlorinating agent like phosphorus oxychloride (POCl₃).^{[3][8]}

The workflow for this synthesis is depicted in the following diagram:



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Caption: Synthetic workflow for **Ethyl 4,6-dichloropyridazine-3-carboxylate**.

Experimental Protocol:

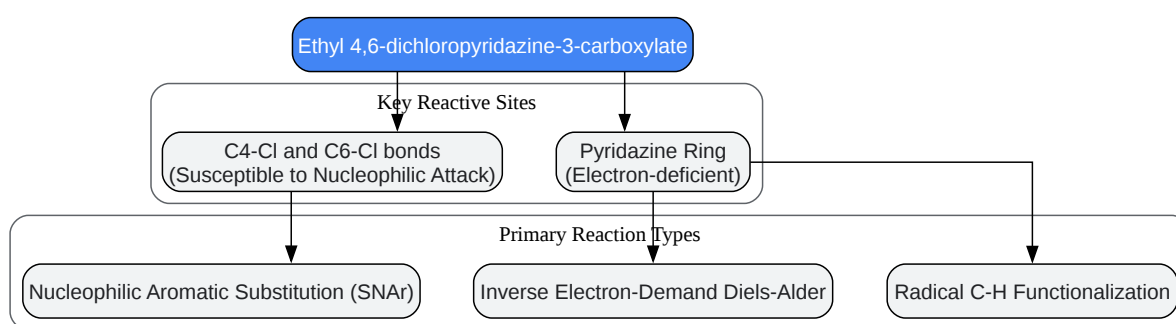
- To a nitrogen-purged Schlenk flask containing Ethyl 4,6-dihydropyridazine-3-carboxylate, add phosphorus oxychloride.[3][8]
- Seal the vessel and heat the reaction mixture to 100 °C for 3.5 hours.[3][8]
- After cooling to room temperature, remove the excess phosphorus oxychloride under vacuum.[3][8]
- Dissolve the crude oil in chloroform and re-concentrate. Then, pour the residue into ice water and rinse with ethyl acetate.[3][8]
- Transfer the layers to a separatory funnel, separate the layers, and extract the aqueous layer three times with ethyl acetate.[3][8]
- Combine the organic layers and wash twice with water and once with brine.[3][8]
- Dry the organic layer over sodium sulfate, filter, and concentrate.[3][8]
- Purify the crude product by automated chromatography (e.g., using a gradient of 5-90% ethyl acetate in hexanes) to yield the final product.[3][8]

Chemical Reactivity

The reactivity of **Ethyl 4,6-dichloropyridazine-3-carboxylate** is primarily governed by the two chlorine substituents on the electron-deficient pyridazine ring. These chlorine atoms are susceptible to nucleophilic aromatic substitution (S_NAr) reactions. The electron-withdrawing nature of the pyridazine nitrogens and the carboxylate group facilitates the attack of nucleophiles at the chlorinated positions.

The pyridazine ring system itself can also participate in other transformations. For instance, electron-deficient pyridazines can undergo inverse electron-demand Diels-Alder reactions.[9][10][11][12] Furthermore, radical-mediated C-H functionalization of dichloropyridazines has been reported, opening avenues for further diversification of the core structure.[13]

The logical relationship of its reactivity is illustrated below:



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Caption: Reactivity profile of **Ethyl 4,6-dichloropyridazine-3-carboxylate**.

Safety, Handling, and Storage

Proper safety precautions are imperative when handling **Ethyl 4,6-dichloropyridazine-3-carboxylate** due to its potential hazards.

Hazard Identification

The compound is classified with the following hazards:

- Harmful if swallowed.[4]
- Causes skin irritation.[4]
- Causes serious eye irritation.[4]
- May cause respiratory irritation.[4]

Recommended Handling and Storage

- Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14] Avoid breathing dust, vapor, mist, or gas.[14] Wash hands thoroughly after handling.[14]
- Storage: Store in a cool, well-ventilated place.[2] For long-term stability, it is recommended to store in a freezer under an inert atmosphere at -20°C.[7]

In case of exposure, follow standard first-aid measures. If inhaled, move to fresh air.[15] In case of skin or eye contact, rinse immediately with plenty of water.[15] If swallowed, seek immediate medical attention.[14][15]

Conclusion

Ethyl 4,6-dichloropyridazine-3-carboxylate is a valuable and versatile intermediate in organic synthesis, particularly for the pharmaceutical industry. Its well-defined physicochemical properties, established synthetic route, and predictable reactivity make it a reliable building block for the creation of novel and complex molecules. Adherence to proper safety and handling protocols is essential to ensure its safe and effective use in a laboratory or industrial setting.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 4,6-dichloropyridazine-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1464816#ethyl-4-6-dichloropyridazine-3-carboxylate-physical-properties]

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